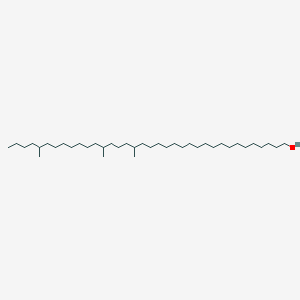
3-(4-Acetoxyphenyl)adamantanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Acetoxyphenyl)adamantanecarboxylic acid is an organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of an acetoxyphenyl group attached to the adamantanecarboxylic acid core, making it a valuable molecule in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetoxyphenyl)adamantanecarboxylic acid typically involves the carboxylation of adamantane derivatives. One common method is the carboxylation of 1-adamantanol or 1-bromoadamantane using formic acid and sulfuric acid . The reaction conditions often require careful temperature control and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale carboxylation reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-(4-Acetoxyphenyl)adamantanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
3-(4-Acetoxyphenyl)adamantanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
作用机制
The mechanism of action of 3-(4-Acetoxyphenyl)adamantanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 1-Adamantanecarboxylic acid
- 4-Methoxyphenyl adamantanecarboxylic acid
- 1,3,5,7-Adamantanetetracarboxylic acid
Uniqueness
3-(4-Acetoxyphenyl)adamantanecarboxylic acid stands out due to the presence of the acetoxyphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific applications where other adamantane derivatives may not be as effective .
属性
CAS 编号 |
126164-69-0 |
|---|---|
分子式 |
C19H22O4 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
3-(4-acetyloxyphenyl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C19H22O4/c1-12(20)23-16-4-2-15(3-5-16)18-7-13-6-14(8-18)10-19(9-13,11-18)17(21)22/h2-5,13-14H,6-11H2,1H3,(H,21,22) |
InChI 键 |
OKQMIIAVSFZFNN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)


![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)


![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
